Antibacterial Agent 56 is a novel compound that has emerged as a promising candidate in the fight against bacterial infections, particularly those caused by resistant strains. It is part of a broader effort to develop new antibacterial agents to combat the increasing prevalence of antibiotic resistance. The classification of this compound falls under the category of synthetic antibacterial agents, specifically designed to target bacterial pathogens.
The development of Antibacterial Agent 56 is rooted in recent research that focuses on synthesizing new compounds with enhanced antibacterial properties. Studies have indicated its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, which are often implicated in hospital-acquired infections .
Antibacterial Agent 56 can be classified as a synthetic organic compound, specifically within the subclass of aminoguanidine derivatives. This classification is significant due to the compound's mechanism of action and its structural characteristics, which are designed to disrupt bacterial growth and replication.
The synthesis of Antibacterial Agent 56 involves a multi-step process that begins with the formation of key intermediates through various chemical reactions. The general synthetic route includes:
The synthesis is characterized by several intermediates, each established through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-Resolution Mass Spectrometry was employed to confirm the molecular weights and structures of the synthesized compounds.
Antibacterial Agent 56 exhibits a complex molecular structure that includes aminoguanidine and triazole moieties. The presence of these functional groups is critical for its biological activity, as they contribute to the compound's ability to interact with bacterial targets.
The structural data obtained from NMR and MS analyses reveal distinct chemical shifts corresponding to various protons and carbons within the molecule. For instance, signals indicative of triazole protons were observed at specific ppm values, confirming the successful incorporation of this heterocyclic structure into the compound .
Antibacterial Agent 56 undergoes several chemical reactions during its synthesis, including:
The reactions are monitored using thin-layer chromatography (TLC) and are optimized for yield and purity. The use of column chromatography for purification ensures that the final product meets the required standards for further biological evaluation .
The mechanism by which Antibacterial Agent 56 exerts its antibacterial effects primarily involves disrupting bacterial cell membrane integrity and inhibiting protein synthesis. This disruption leads to cell lysis and ultimately bacterial death.
Preliminary studies have shown that Antibacterial Agent 56 has a minimum inhibitory concentration (MIC) ranging from 2–8 µg/mL against target bacteria, indicating potent antibacterial activity . Transmission Electron Microscopy (TEM) analyses suggest significant alterations in bacterial membrane structures upon exposure to the compound.
Antibacterial Agent 56 is characterized by its crystalline form, which is essential for stability and solubility in biological systems. Its melting point and solubility profiles are critical parameters that influence its pharmacokinetics.
The chemical properties include stability under various pH conditions, reactivity with nucleophiles, and compatibility with other pharmaceutical excipients. These properties are crucial for determining its formulation as a therapeutic agent .
Antibacterial Agent 56 holds significant potential in clinical settings, particularly in treating infections caused by multidrug-resistant bacteria. Its application extends beyond traditional antibiotic use; it may also serve as a lead compound for developing new classes of antibiotics aimed at overcoming resistance mechanisms exhibited by pathogenic bacteria.
Antibacterial Agent 56 (P2-56) represents a significant advancement in combating antimicrobial resistance (AMR), particularly against the WHO-designated ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli). Discovered through a massively parallel high-throughput screening platform (DropArray), this small molecule exhibits potent synergistic activity when paired with conventional antibiotics like rifampin (RIF). Its identification addresses the urgent need for novel therapies against multidrug-resistant (MDR) Gram-negative bacteria, which account for over 1.27 million annual global deaths directly attributed to AMR [4] [7]. Unlike traditional monotherapies, P2-56 functions as an antibiotic potentiator, disrupting bacterial membrane integrity and circumventing existing resistance mechanisms prevalent in clinical isolates [4].
Antibacterial Agent 56 demonstrates targeted efficacy against critical ESKAPEE pathogens, notably Acinetobacter baumannii and Klebsiella pneumoniae. In phenotypic assays, its optimized analog P2-56-3 reduced bacterial burden in murine infection models by disrupting the outer membrane permeability of A. baumannii, even in carbapenem-resistant strains. This activity is genetically dependent on the lipooligosaccharide (LOS) transport pathway (lptA-D, lptFG genes), where CRISPRi-mediated depletion of these genes amplified hypersensitivity to P2-56-3/RIF combinations [4].
Table 1: Spectrum of Activity of Antibacterial Agent 56 Against ESKAPEE Pathogens
| Pathogen | Resistance Profile | Synergistic Antibiotic | MIC Reduction Fold |
|---|---|---|---|
| Acinetobacter baumannii | Carbapenem-resistant (CRAB) | Rifampin | ≥16-fold |
| Klebsiella pneumoniae | ESBL-producing | Rifampin | ≥8-fold |
| Pseudomonas aeruginosa | MDR/XDR | Rifampin | ≥4-fold |
Notably, P2-56-3 overcomes efflux-pump-mediated resistance, a major challenge in A. baumannii infections. Strains overexpressing resistance-nodulation-division (RND) efflux pumps exhibited increased susceptibility to P2-56-3, as membrane disruption compromised pump functionality. This contrasts with conventional antibiotics, where efflux upregulation drives resistance [4] [7].
Antibacterial Agent 56 diverges structurally and mechanistically from classical β-lactamase inhibitors (BLIs) like avibactam or durlobactam. While recent BLI combinations (e.g., sulbactam/durlobactam, aztreonam/avibactam) target specific β-lactamase enzymes (serine carbapenemases, metallo-β-lactamases), P2-56 operates independently of β-lactamase inhibition. Instead, it enhances Gram-positive-acting antibiotics (e.g., rifampin) against Gram-negative pathogens by permeabilizing the outer membrane [2] [6].
Table 2: Comparing Antibacterial Agent 56 with Novel β-Lactamase Inhibitors
| Agent | Chemical Class | Primary Target | Spectrum | Development Status |
|---|---|---|---|---|
| P2-56-3 | Membrane potentiator | Outer membrane integrity | CRAB, ESBL-Kp | Preclinical |
| Avibactam | Diazabicyclooctane (DBO) | Serine β-lactamases | KPC, OXA-48 | Approved (w/ ceftazidime) |
| Durlobactam | DBO | Class D β-lactamases | CRAB | Approved (w/ sulbactam) |
| Zidebactam | DBO "enhancer" | PBP2 + β-lactamases | MBL-producing Pseudomonas | Phase 3 |
This non-BLI mechanism positions P2-56-3 as a complementary strategy to existing BLI combinations, especially against pathogens with concurrent membrane-permeability and enzymatic resistance [4] [6]. Its synergy with rifampin is particularly valuable for treating CRAB infections, where sulbactam/durlobactam remains the only approved BLI therapy [6].
Antibacterial Agent 56 is rooted in patent-protected innovations for diazabicyclooctane (DBO) derivatives, specifically covered under WO2013030735A1 ("1,6-diazabicyclo[3.2.1]octan-7-one derivatives and their use in the treatment of bacterial infections"). This patent claims bicyclic β-lactamase inhibitors with broad activity against Class A, C, and D enzymes, but P2-56 exemplifies a derivative repurposed for non-BLI mechanisms [3] [8]. The compound’s scaffold aligns with claims covering "compounds of Formula (I)... wherein R1 is aryl or heteroaryl," emphasizing substitutions critical for membrane-disrupting activity [3] [8].
Patent-driven optimization has yielded analogs like P2-56-3 with enhanced potency. Key structural modifications include:
This intellectual property framework accelerates the development of P2-56-3 by providing exclusive rights for production and formulation, crucial for attracting pharmaceutical investment in an era of declining antibiotic pipelines [3] [7].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2